molecular formula C13H19ClN2O3 B1441792 2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-73-1

2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441792
CAS No.: 1220029-73-1
M. Wt: 286.75 g/mol
InChI Key: HRZHJMRMBAJGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in various fields of research and industry. This compound is characterized by its molecular formula C13H19ClN2O3 and a molecular weight of 286.75 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 3-nitrophenol with 2-chloroethylpiperidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is subsequently purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride: Similar in structure but with a different position of the nitro group.

    2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride: Another structural isomer with the nitro group in the para position.

Uniqueness

2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. The position of the nitro group can significantly affect the compound’s chemical properties and biological activity, making it distinct from its isomers.

Properties

IUPAC Name

2-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-5-3-6-13(10-12)18-9-7-11-4-1-2-8-14-11;/h3,5-6,10-11,14H,1-2,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZHJMRMBAJGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.